molecular formula C13H7IO B1604590 2-Iodofluoren-9-one CAS No. 3096-46-6

2-Iodofluoren-9-one

Cat. No.: B1604590
CAS No.: 3096-46-6
M. Wt: 306.1 g/mol
InChI Key: VRRWYZJLVCUFPU-UHFFFAOYSA-N
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Description

2-Iodofluoren-9-one is a useful research compound. Its molecular formula is C13H7IO and its molecular weight is 306.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Iodofluoren-9-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing the overall biochemical reaction. Additionally, it has been observed to bind to specific proteins, altering their conformation and function. These interactions highlight the importance of this compound in regulating biochemical processes and its potential as a tool for studying enzyme mechanisms .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering their activity and impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including enzymes and proteins, through various types of interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to regulatory elements in the genome or interacting with transcription factors. These molecular interactions collectively contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and efficacy. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects highlight the importance of considering the stability and long-term impact of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. These dosage-dependent effects underscore the importance of determining the optimal dosage range for experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases. These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these subcellular structures can influence its interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

2-iodofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7IO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRWYZJLVCUFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289974
Record name 2-iodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-46-6
Record name NSC65932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODO-9-FLUORENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add acetic acid (45 mL), concentrated sulfuric acid (5.4 grams, 0.055 moles), water (10 mL), 9-fluoreneone (9.01 grams, 0.05 moles), iodine (6.0 grams, 0.0237 moles), and periodic acid (2.85 grams, 0.0125 moles) to a 250 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, heating mantle, and a glycol-cooled condenser fitted with a nitrogen inlet. Heat the reaction mixture to 45° C. and stir 1 hour, then warm to 50° C. and stir an additional 2.5 hrs. Warm the mixture to 60° C. and add additional acetic acid (45 mL). Stir the reaction mixture for an additional 10 hours, cool to room temperature and stir the reaction mixture at room temperature for about 8 hours. Collect the precipitate by filtration. Transfer the filter cake and acetic acid (40 mL) to a 250 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, heating mantle, and a glycol-cooled condenser fitted with a nitrogen inlet. Heat the mixture to 70° C. and add additional acetic acid with continued warming until a clear solution is observed. Reduce the reaction mixture to 50° C. and stir at 50° C. for 2 hours. Slowly cool the reaction mixture to 25° C. and stir 1 hour. Recover the precipitate by vacuum filtration. Air-dried the resulting filter cake to provide the title compound (10.2 g, 66.6% yield). 1H NMR (CDCl3, 500.0 MHz): δ 7.95 (d, 1H, J=1.5); 7.81 (dd, 1H, J=2, 8); 7.64 (d, 1H, J=7.5); 7.50 (m, 2H); 7.33-7.24 (m, 2H).
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glycol
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2.85 g
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10 mL
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45 mL
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Yield
66.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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